molecular formula C8H15NO3 B1527567 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid CAS No. 773828-10-7

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Cat. No.: B1527567
CAS No.: 773828-10-7
M. Wt: 173.21 g/mol
InChI Key: JSHHRIISICNOLM-UHFFFAOYSA-N
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Description

“2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is a chemical compound with the CAS Number: 182287-50-9 . It is also known as “this compound hydrochloride” and has a molecular weight of 209.67 . The compound is solid in physical form .

Scientific Research Applications

Green Bio-Organic Catalysts

Taurine, a compound with a different but related functional group, has been used as a green bio-organic catalyst for the promotion of various organic reactions under green conditions. This includes the promotion of the Knoevenagel reaction between aldehydes and malononitrile and the synthesis of 2-Amino-3-cyano-4H-pyran derivatives. These reactions are performed in water, highlighting the environmentally friendly and reusable nature of such catalysts, which are important for sustainable chemistry practices (Shirini & Daneshvar, 2016).

Hydrogel Modification

Radiation-induced hydrogels have been modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, showing that such modifications can increase the swelling degree and improve thermal stability. These modifications also imparted significant antibacterial and antifungal properties to the hydrogels, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Polymer Synthesis

Polynucleotide analogs incorporating dihydropyran-containing nucleic acid bases have been synthesized, demonstrating the versatility of dihydropyran derivatives in creating nucleic acid analogs for potentially innovative biological applications. These compounds serve as analogues of poly(thymidylic acid) and poly(adenylic acid), showcasing the structural and functional diversity achievable with dihydropyran derivatives (Han et al., 1992).

Catalyst Development

2-Amino-3-cyano-4H-pyran derivatives have been synthesized using various catalysts, including NH4H2PO4/Al2O3, demonstrating the efficiency of novel catalysts in facilitating the synthesis of heterocyclic compounds. These methodologies highlight the importance of catalyst development in organic synthesis, enabling more efficient and environmentally benign reaction conditions (Maleki & Ashrafi, 2014).

Vaccine and Drug Delivery

Derivatives of tetrahydro-2H-pyran compounds have been explored as templates for synthetic vaccines and drug delivery systems. The introduction of linkers with terminal carboxylic acid functionalities at the anomeric position of these compounds, along with their ability to bear multiple arms with protected terminal amino groups, demonstrates their potential in the synthesis of dendrimers for biomedical applications (McGeary, Jablonkai, & Toth, 2001).

Biochemical Analysis

Biochemical Properties

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell . These molecular interactions are critical for regulating cellular activities and maintaining physiological functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses have been associated with toxic effects, such as liver damage and oxidative stress . Determining the appropriate dosage is crucial for ensuring the compound’s safety and efficacy in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it can be metabolized by aminotransferases to form other amino acids, which are then utilized in various metabolic processes . These pathways are essential for maintaining metabolic flux and ensuring the compound’s proper utilization within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Identifying these localization patterns is crucial for understanding the compound’s role in cellular processes.

Properties

IUPAC Name

2-amino-3-(oxan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHHRIISICNOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734386
Record name 3-Oxan-4-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773828-10-7
Record name 3-Oxan-4-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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